1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring, a bromophenyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine typically involves the reaction of 4-bromobenzaldehyde with phenylethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)pyrrolidine: Shares the bromophenyl group but lacks the phenylethyl group.
1-(4-Bromophenylsulfonyl)pyrrolidine: Contains a sulfonyl group instead of the phenylethyl group.
Uniqueness
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
912339-50-5 |
---|---|
Molecular Formula |
C18H20BrN |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine |
InChI |
InChI=1S/C18H20BrN/c19-17-10-8-15(9-11-17)14-18(20-12-4-5-13-20)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2/t18-/m1/s1 |
InChI Key |
JUERPLXKJXRZLU-GOSISDBHSA-N |
Isomeric SMILES |
C1CCN(C1)[C@H](CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(CC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.